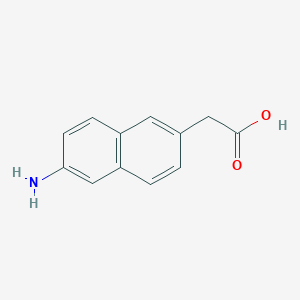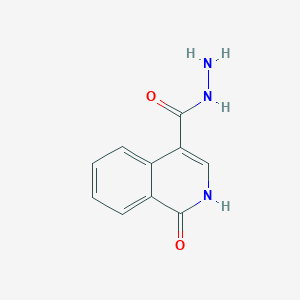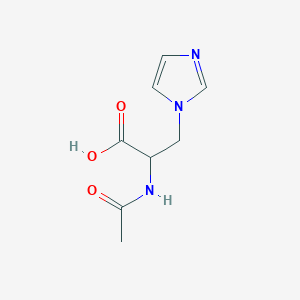
7-(Piperidin-2-yl)azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Piperidin-2-yl)azepan-2-one is a heterocyclic compound that features both a piperidine and an azepanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Piperidin-2-yl)azepan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the use of ammonium salts, alkenes, and unsaturated carbonyl compounds in an organophotocatalyzed [1 + 2 + 3] strategy allows for the one-step synthesis of substituted 2-piperidinones . Another method involves the reduction of dienes via [2 + 2] intramolecular cycloaddition, followed by further reduction to yield the desired piperidine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of bulk manufacturing processes and custom synthesis services allows for the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Piperidin-2-yl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into various piperidine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogenation catalysts, oxidizing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve mild temperatures and pressures to ensure selectivity and high yields .
Major Products Formed
The major products formed from the reactions of this compound include various substituted piperidines and azepanones, which can be further utilized in pharmaceutical and chemical research .
Applications De Recherche Scientifique
7-(Piperidin-2-yl)azepan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Industry: The compound is used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 7-(Piperidin-2-yl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-(Piperidin-2-yl)azepan-2-one include other piperidine and azepanone derivatives, such as:
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the piperidine and azepanone rings, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H20N2O |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
7-piperidin-2-ylazepan-2-one |
InChI |
InChI=1S/C11H20N2O/c14-11-7-2-1-6-10(13-11)9-5-3-4-8-12-9/h9-10,12H,1-8H2,(H,13,14) |
Clé InChI |
XOJKDCUFORKEQE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)NC(C1)C2CCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11899953.png)




![5-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11899975.png)

![1-Cyclopentyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11899980.png)

![6-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11899987.png)



